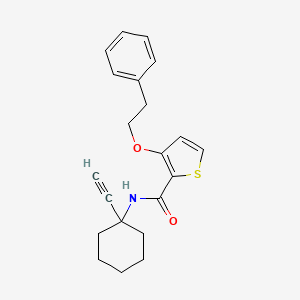
2-Bromoethyl 3,4,5-tris(octadecyloxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromoethyl 3,4,5-tris(octadecyloxy)benzoate is a complex organic compound with the molecular formula C63H117BrO5 It is characterized by the presence of a benzoate core substituted with three octadecyloxy groups and a bromoethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl 3,4,5-tris(octadecyloxy)benzoate typically involves the esterification of 3,4,5-tris(octadecyloxy)benzoic acid with 2-bromoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
2-Bromoethyl 3,4,5-tris(octadecyloxy)benzoate can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while hydrolysis will produce the corresponding carboxylic acid and alcohol .
科学的研究の応用
2-Bromoethyl 3,4,5-tris(octadecyloxy)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Bromoethyl 3,4,5-tris(octadecyloxy)benzoate involves its interaction with specific molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins, nucleic acids, or other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, thereby exerting its effects .
類似化合物との比較
Similar Compounds
3,4,5-Tris(octadecyloxy)benzoic acid: Lacks the bromoethyl group but shares the same benzoate core and octadecyloxy substituents.
2-Bromoethyl benzoate: Contains the bromoethyl group but lacks the octadecyloxy substituents.
3,4,5-Tris(octadecyloxy)benzyl alcohol: Contains the octadecyloxy substituents but has a benzyl alcohol group instead of the bromoethyl ester.
Uniqueness
2-Bromoethyl 3,4,5-tris(octadecyloxy)benzoate is unique due to the combination of its bromoethyl ester group and three octadecyloxy substituents. This unique structure imparts specific chemical and physical properties that differentiate it from similar compounds. For example, the presence of the bromoethyl group allows for nucleophilic substitution reactions, while the octadecyloxy groups contribute to its hydrophobicity and potential interactions with lipid membranes .
特性
CAS番号 |
919091-74-0 |
|---|---|
分子式 |
C63H117BrO5 |
分子量 |
1034.5 g/mol |
IUPAC名 |
2-bromoethyl 3,4,5-trioctadecoxybenzoate |
InChI |
InChI=1S/C63H117BrO5/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-53-66-60-57-59(63(65)69-56-52-64)58-61(67-54-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)62(60)68-55-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h57-58H,4-56H2,1-3H3 |
InChIキー |
WOTXTHKSELOLIF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCC)C(=O)OCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Benzyl(methyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14176515.png)

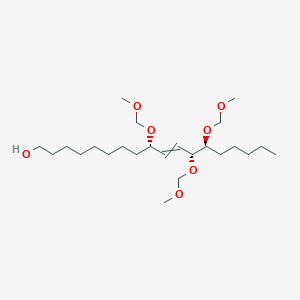
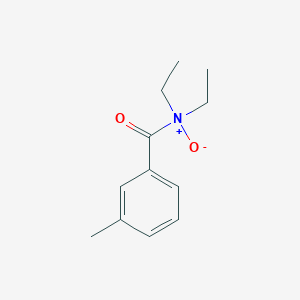
![{4-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B14176543.png)
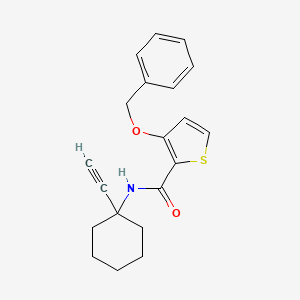

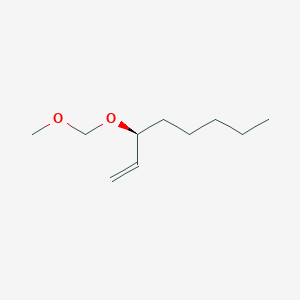
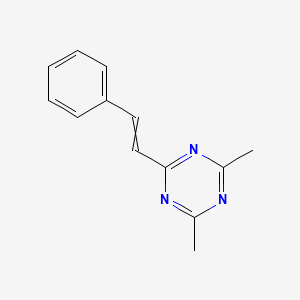

![5-(6-(2-Methoxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B14176573.png)
![9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro-](/img/structure/B14176578.png)
![2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione](/img/structure/B14176581.png)
